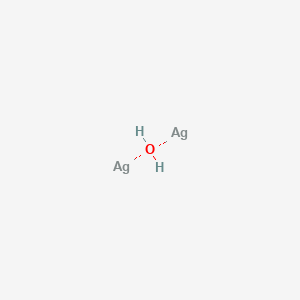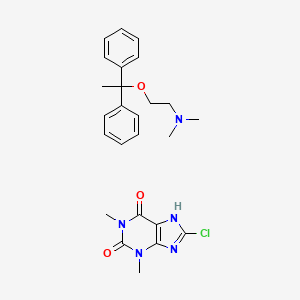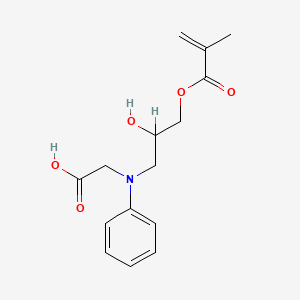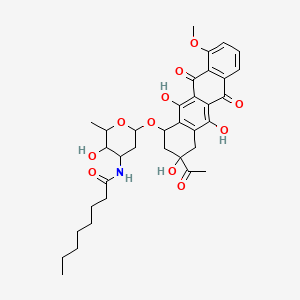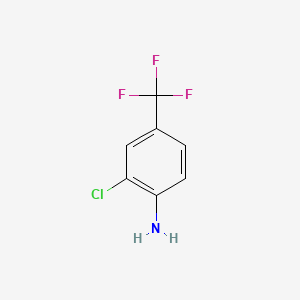
2-Chloro-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)aniline, also known as 2-chloro-4-trifluoromethylaniline, is a versatile compound that has been used in a variety of scientific research applications. It is a colorless, odorless liquid with a boiling point of 98°C and a melting point of -50°C. It is soluble in water, ethanol, acetone, and many other organic solvents. It is a highly reactive compound that can be used as a nucleophile in organic synthesis.
Applications De Recherche Scientifique
Potential Use in Nonlinear Optical Materials : Studies have explored the vibrational analysis of compounds similar to 2-Chloro-4-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives. These compounds are potentially useful for nonlinear optical (NLO) materials due to their electronic properties. The studies include experimental and theoretical vibrational analysis and have illustrated the effects of substituent positions on the vibrational spectra (Revathi et al., 2017).
Investigation in Vibrational Spectroscopy and Quantum Chemical Studies : Research on derivatives like 4-chloro-2-(trifluoromethyl) aniline (4C2TFA) has been conducted to understand their vibrational spectroscopy, hyperpolarizability, and electronic properties. These studies are important for developing microscopic NLO behavior and understanding charge transfer within molecules (Arivazhagan et al., 2012).
Role in Synthesis of Pesticides and Herbicides : this compound serves as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. Research has summarized the main preparation methods of this intermediate and the characteristics of the derived pesticides and herbicides (Zhou Li-shan, 2002).
Electrophilic Coupling Reagents in Water Analysis : This compound has been used as an electrophilic coupling reagent for the spectrophotometric determination of residual chlorine in drinking water and environmental samples. Such applications are vital for environmental monitoring and ensuring water quality (Al-Okab & Syed, 2008).
Synthetic Processes in Novel Pesticide Development : The synthesis of novel pesticides like Bistrifluron involves compounds like 2-chloro-3,5-bis-(trifluoromethyl)aniline, highlighting its importance in the development of new agrochemicals (Liu An-chan, 2015).
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)aniline is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
It is known that this compound interacts with the respiratory system
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(trifluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in the accumulation of toxic metabolites, thereby affecting cellular health. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure can lead to cumulative effects on cellular function, such as increased oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on overall health, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes. Additionally, threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may accumulate in the mitochondria, where it can interfere with mitochondrial respiration and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUTABXEITVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192922 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39885-50-2 | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39885-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039885502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67KX3WQ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-chloro-4-(trifluoromethyl)aniline into cinnamide derivatives affect their fungicidal activity?
A1: Research suggests that incorporating this compound into the structure of cinnamide derivatives can significantly enhance their fungicidal activity. For example, compounds featuring both this compound and a chiral 2-methyl-2,3-diol-5-pentyl moiety demonstrated potent in vivo activity against Sclerotinia sclerotiorum and Pseudoperonspora cubensis. Specifically, compounds with this structure achieved 100% inhibition of P. cubensis at a concentration of 400 μg/mL. [] This highlights the potential of this compound as a building block for developing new and effective fungicides.
Q2: What is the role of this compound in the synthesis of triazine-based antifungal agents?
A2: this compound acts as a nucleophilic reagent in the synthesis of novel triazine-based antifungal agents. [] It reacts with 2,4,6-trichloro-1,3,5-triazine in an alkaline environment, alongside other nucleophiles like 4-methoxy-2-aminobenzothiazole and phenyl-substituted thioureas. This reaction yields 2-(4-methoxybenzothiazol-2′-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazines. These newly synthesized compounds have shown promising antifungal activity against Alternaria alternata, Aspergillus niger, and Macrofomina. [] This research demonstrates the utility of this compound in constructing diverse triazine derivatives for potential antifungal applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


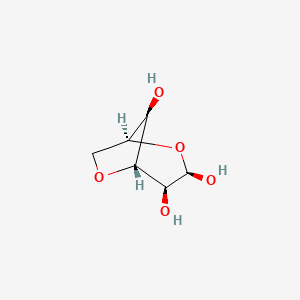

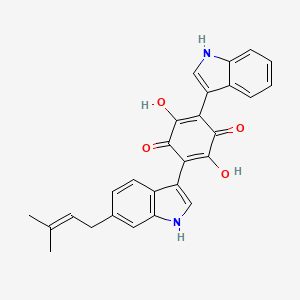
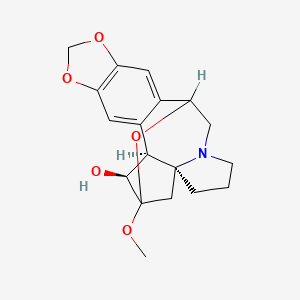
![[4-[(2-Fluorophenyl)methyl]-1-piperazinyl]-(1-naphthalenyl)methanone](/img/structure/B1199860.png)

